molecular formula C22H31N3O5 B1669026 Cilazapril CAS No. 88768-40-5

Cilazapril

Numéro de catalogue B1669026
Numéro CAS: 88768-40-5
Poids moléculaire: 417.5 g/mol
Clé InChI: HHHKFGXWKKUNCY-FHWLQOOXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cilazapril is an ACE inhibitor class drug used in the treatment of hypertension and heart failure . It belongs to the angiotensin-converting enzyme inhibitors (ACE inhibitors) class of drugs . It is a prodrug that is hydrolyzed after absorption to its main metabolite cilazaprilat .


Synthesis Analysis

Cilazapril degrades in the course of a deesterification reaction forming cilazaprilat . This transformation has negative implications, since cilazaprilat, although biologically active, is not capable of being absorbed from the gastrointestinal tract .


Molecular Structure Analysis

Cilazapril has a molecular formula of C22H31N3O5 . Its average mass is 417.499 Da and its monoisotopic mass is 417.226379 Da .


Chemical Reactions Analysis

Cilazapril degrades in the course of a deesterification reaction forming cilazaprilat . This transformation has negative implications, since cilazaprilat, although biologically active, is not capable of being absorbed from the gastrointestinal tract .

Applications De Recherche Scientifique

Hypertension Treatment

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor that has been used in the treatment of mild to moderate essential hypertension . It has been administered to 4,500 patients in a multinational clinical research program . The drug is effective in reducing diastolic blood pressure by about 9 mm Hg from baseline .

Comparison with Other Hypertension Drugs

Studies have shown that cilazapril 2.5-5 mg/day has equivalent efficacy to usual therapeutic regimens of sustained release pro-pranolol, captopril, hydrochlorothiazide, atenolol, and enalapril . This makes cilazapril a viable alternative for patients who may not respond well to other hypertension drugs.

Heart Rate Maintenance

Unlike some other hypertension drugs, cilazapril does not affect heart rate . This is an important consideration for patients with certain heart conditions.

Long-term Efficacy

Cilazapril has shown long-term efficacy in controlling blood pressure. During open administration for 52 weeks or longer, cilazapril, either alone or in combination with hydrochlorothiazide, effectively maintained control of blood pressure .

Treatment of Severe Hypertension

For patients with severe hypertension, cilazapril combined with hydrochlorothiazide achieved a total responder rate of 73% . This suggests that cilazapril can be effective even in more severe cases of hypertension.

Tolerability and Safety

Cilazapril has been observed to have good tolerability and safety. Adverse events were mostly observed within the first 8-16 weeks of treatment, with headache, dizziness, fatigue, nausea, cough, and chest pain being the most frequent . Less than 6% of patients withdrew from treatment because of adverse events .

Congestive Heart Failure

Preliminary data suggests that cilazapril may also be effective in the treatment of congestive heart failure . However, more research is needed to confirm these findings.

Prodrug Characteristics

Cilazapril is a prodrug, which means it is converted into its active form, cilazaprilat, after absorption . This characteristic may have implications for its pharmacokinetics and pharmacodynamics.

Mécanisme D'action

Target of Action

Cilazapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

By inhibiting the production of angiotensin II, Cilazapril affects the RAAS pathway . This leads to decreased sodium and water reabsorption via aldosterone and decreased vasoconstriction. The combined effect of these actions results in a decrease in vascular resistance, and therefore, blood pressure .

Pharmacokinetics

Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . The pharmacokinetic parameters of cilazaprilat are similar across different ethnic groups . The weight-adjusted plasma clearance was found to be significantly higher in the chinese group, which is compatible with their lower body weight .

Result of Action

The molecular and cellular effects of Cilazapril’s action primarily involve the inhibition of angiotensin II production. This leads to decreased sodium and water reabsorption and decreased vasoconstriction . The combined effect of these actions is a decrease in vascular resistance, and therefore, blood pressure .

Action Environment

The stability of Cilazapril in the solid state is influenced by the relative humidity and temperature . Under conditions of increased relative humidity levels, the decomposition process occurs more rapidly . On the other hand, the lack of moisture in the air generates a change in the kinetic model of reaction . Ingestion of food immediately before the administration of cilazapril reduces the average peak plasma concentration of cilazaprilat by 29%, delays the peak by one hour, and reduces the bioavailability of cilazaprilat by 14% .

Safety and Hazards

When handling Cilazapril, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Cilazapril will be delisted from the Pharmaceutical Schedule on 1 January 2025 . We understand that a small number of people are yet to move off cilazapril treatment . Supplies of cilazapril are expected to run out before the end of 2024 and your pharmacy might not be able to get any more .

Propriétés

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHKFGXWKKUNCY-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92077-78-6 (Parent)
Record name Cilazapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048629
Record name Cilazapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L
Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cilazapril is a pyridazine ACE inhibitor. It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. As angiotensin II is a vasoconstrictor and a negative feedback mediator for renin activity, lower angiotensin II levels results in a decrease in blood pressure, an increase in renin activity, and stimulation of baroreceptor reflex mechanisms. Kininase II, an enzyme which degrades the vasodilator bradykinin, is identical to ACE and may also be inhibited.
Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cilazapril

CAS RN

88768-40-5, 92077-78-6
Record name Cilazapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88768-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilazapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilazapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILAZAPRIL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilazapril
Reactant of Route 2
Cilazapril
Reactant of Route 3
Reactant of Route 3
Cilazapril
Reactant of Route 4
Cilazapril
Reactant of Route 5
Cilazapril
Reactant of Route 6
Cilazapril

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.